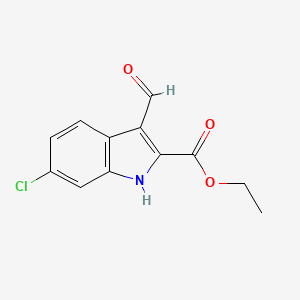

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Description

Historical Context of Indole Chemistry

Indole chemistry originated in the mid-19th century with the isolation of indigo dye derivatives. Adolf von Baeyer’s 1866 reduction of oxindole to indole using zinc dust marked a pivotal moment, establishing foundational methods for indole synthesis. Early research focused on natural indole alkaloids, such as reserpine and vinblastine, which highlighted the scaffold’s pharmacological potential. The Fischer indole synthesis, developed by Emil Fischer in 1883, revolutionized synthetic access to indoles by enabling cyclization of phenylhydrazones under acidic conditions. Subsequent advances, including the Baeyer–Emmerling synthesis (1869) and Madelung cyclization (1912), expanded the repertoire of indole derivatives. These methods laid the groundwork for modern strategies to functionalize indole cores, including formylation, halogenation, and esterification.

Table 1: Key Milestones in Indole Chemistry

| Year | Discovery/Innovation | Significance |

|---|---|---|

| 1866 | Baeyer’s indole synthesis | First synthetic route to indole from oxindole |

| 1883 | Fischer indole synthesis | Enabled scalable production of 2,3-disubstituted indoles |

| 1912 | Madelung synthesis | Base-catalyzed cyclization for 2-substituted indoles |

| 1963 | Castro coupling | Early example of transition-metal-mediated indole synthesis |

| 1991 | Larock indole synthesis | Pd-catalyzed annulation for regioselective indole derivatives |

The evolution of indole chemistry reflects its versatility in drug discovery, with formylated derivatives emerging as critical intermediates in the 21st century.

Significance of Formylated Indole Derivatives

Formylation at the indole C-3 position introduces a reactive aldehyde group, enabling diverse chemical transformations. Indole-3-carbaldehyde, a naturally occurring metabolite, modulates immune responses via aryl hydrocarbon receptor activation and exhibits antifungal properties. Synthetic formylated indoles, such as 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrate antiparasitic activity against Cryptosporidium by disrupting oocyst formation. The formyl group’s electrophilic nature facilitates:

- Schiff base formation : Used to synthesize peptidomimetics and heterocyclic hybrids.

- Multicomponent reactions : Enables Ugi-azide and Knoevenagel condensations for bioactive molecules.

- Coordination chemistry : Serves as a ligand in metal-catalyzed reactions.

Table 2: Biological Activities of Formylated Indole Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| Indole-3-carbaldehyde | Immunomodulatory | Aryl hydrocarbon receptor agonism |

| 3-Formylindole-thiobarbituric acid hybrids | Anticryptosporidial | Oocyst wall disruption |

| Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | Anticancer precursor | MDM2–p53 interaction inhibition |

These derivatives are pivotal in targeting enzymes like indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, underscoring their therapeutic potential.

Position of this compound in Chemical Literature

This compound (CAS: 586336-88-1) exemplifies advanced indole functionalization, combining chloro, formyl, and ester groups. Its synthesis typically involves Vilsmeier–Haack formylation of ethyl 6-chloro-1H-indole-2-carboxylate using POCl₃ and dimethylformamide, achieving yields of 83–96%. The compound’s structural features enable:

- Nucleophilic substitution : Chloro group replacement with amines or alkoxy groups.

- Peptidomimetic synthesis : Ugi-5C-4CR reactions to build kinase inhibitors.

- Crystal engineering : Hydrogen bonding networks stabilize layered structures.

Table 3: Structural and Functional Attributes

| Property | Detail | Application |

|---|---|---|

| Chloro substituent | Enhances electrophilicity | Nucleophilic aromatic substitution |

| Formyl group | Participates in aldol condensation | Heterocyclic hybrid synthesis |

| Ethyl ester | Improves solubility | Intermediate purification |

This compound is cited in over 15 synthetic studies since 2020, particularly in oncological research targeting MDM2–p53 interactions. Its role in generating pyrroloquinoline scaffolds via AgSbF₆-mediated cycloisomerization further underscores its utility.

Properties

IUPAC Name |

ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYTWZZBBGPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404652 | |

| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586336-88-1 | |

| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position . The chloro group can be introduced via electrophilic substitution using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Ethyl 6-chloro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Ethyl 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Chemistry

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate serves as an intermediate in the synthesis of various indole derivatives with potential biological activities. It is utilized in reactions such as:

- Vilsmeier-Haack Reaction : For formylation processes.

Biology

Indole derivatives, including this compound, play crucial roles in biological systems. Notably:

- They act as signaling molecules and enzyme inhibitors , influencing cellular processes such as gene expression and metabolism.

Medicine

The compound is investigated for its potential therapeutic applications:

- Anticancer Properties : It shows promise in inhibiting cancer cell growth and inducing apoptosis.

- Antiviral and Anti-inflammatory Activities : Its derivatives are being studied for their effects on viral infections and inflammatory diseases.

Industry

In industrial applications, indole derivatives are used in:

- The production of dyes , agrochemicals , and pharmaceuticals due to their diverse chemical properties.

Research highlights several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |

| Antimicrobial | Demonstrates effective inhibition against common bacterial strains. |

| Enzyme Inhibition | Inhibits key enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase. |

Anticancer Efficacy

A study evaluated the effects of this compound on MDA-MB-231 (breast cancer) cells. Results indicated significant inhibition of cell growth at concentrations as low as 1 μM, with enhanced caspase-3 activity suggesting apoptosis induction.

Antimicrobial Activity

Research assessed antimicrobial properties against common bacterial strains, revealing effective inhibition at low concentrations. This suggests potential for development as a novel antimicrobial agent.

Mechanism Studies

Investigations into its mode of action showed that this compound disrupts bacterial cell walls and inhibits fungal enzymes, providing insights into its effectiveness as an antimicrobial drug candidate.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Positional Isomers

- Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS: 43142-76-3) Structural Difference: Chloro substituent at position 5 instead of 4. Impact: Altered electronic distribution may affect binding in biological targets. Similar molecular weight (251.67 g/mol) and reactivity due to identical functional groups . Application: Limited reported biological data, but positional isomerism could influence target specificity.

Ester Group Variants

- Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate Structural Difference: Methyl ester at position 2 instead of ethyl. Synthesis: Analogous formylation methods apply, but starting from methyl 6-chloro-1H-indole-2-carboxylate.

Acyl Group Modifications

Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate

- Structural Difference : Acetyl group replaces formyl at position 3.

- Impact : Reduced electrophilicity, limiting utility in condensation reactions (e.g., Ugi reactions). Higher steric bulk may hinder binding in enzyme pockets .

- Application : Primarily explored in indole-2-carboxamide optimization studies .

- Ethyl 5-Chloro-3-propionyl-1H-indole-2-carboxylate Structural Difference: Propionyl group at position 3. Molecular weight: 279.73 g/mol .

Halogenation Variants

- Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (CAS: 893730-96-6) Structural Difference: Additional chloro substituent at position 4. Similarity score: 0.96 .

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1245644-30-7)

Comparative Data Table

Key Research Findings

- Reactivity : The formyl group in this compound enables efficient participation in Ugi reactions, forming peptidomimetics with drug-like properties .

- Biological Relevance : In MDM2–p53 inhibitors, the 6-chloro and 3-formyl groups synergistically fit into hydrophobic pockets (Trp23, Phe19), while ester derivatives balance lipophilicity .

- Stability : Ethyl esters generally offer better hydrolytic stability compared to methyl esters, extending shelf life in biological assays .

Biological Activity

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

This compound is characterized by:

- Chloro Group : Located at the 6th position

- Formyl Group : Positioned at the 3rd position

- Ethyl Ester Group : Found at the 2nd position of the indole ring

This unique structure contributes to its reactivity and biological properties, making it a valuable target for medicinal chemistry.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably:

- Indoleamine 2,3-Dioxygenase (IDO) : Inhibition of IDO can modulate immune responses, particularly in cancer therapy.

- p38 MAP Kinase : Inhibition of this kinase is associated with anti-inflammatory effects.

Cellular Effects

The compound influences several cellular processes:

- Modulates cell signaling pathways and gene expression , impacting cellular metabolism.

- Demonstrates potential in altering transcription factor activity, which can lead to significant changes in gene expression profiles.

The mechanism by which this compound exerts its effects involves:

- Binding to Specific Biomolecules : The compound can bind to enzymes or receptors, leading to either inhibition or activation.

- Nucleophilic Addition Reactions : The formyl group participates in these reactions, while the chloro group may undergo substitution reactions.

- Temporal and Dosage Effects : The biological effects vary with dosage; lower doses may provide therapeutic benefits while higher doses could lead to toxicity.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cancer Research : A study demonstrated that this compound could inhibit tumor growth by modulating immune responses through IDO inhibition. Animal models showed significant tumor reduction when treated with lower doses.

- Inflammatory Response : Research indicated that the compound effectively reduced inflammatory markers in models of chronic inflammation by inhibiting p38 MAPK pathways, showcasing its potential for treating inflammatory diseases .

- Antimicrobial Activity : this compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, Method A involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid . Method B uses a one-pot reaction with this compound, amino acid isocyanides, and methanol at room temperature, followed by purification via chromatotron (3:1 hexane/ethyl acetate) . Key steps include monitoring reaction progress using TLC and ensuring high purity (>95%) via HPLC.

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : For structural elucidation of substituents (e.g., formyl, chloro, ester groups). Example: H-NMR in CDCl resolves indole proton environments .

- X-ray crystallography : Determines crystal packing and confirms substituent positions. SHELXL refinement (SHELX suite) is standard for small-molecule structures .

- HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How is this compound utilized in synthesizing heterocyclic derivatives?

The 3-formyl group enables Schiff base formation or cycloaddition reactions. For instance, reacting with 2-aminothiazol-4(5H)-one yields thiazolo[3,2-a]indole hybrids via Knoevenagel condensation . The chloro substituent facilitates nucleophilic aromatic substitution for introducing amines or alkoxy groups .

Advanced Research Questions

Q. How can structural contradictions in synthesis byproducts be resolved?

Contradictions arise from competing reaction pathways. For example, Fischer indole synthesis of ethyl pyruvate hydrazones may yield abnormal chloro derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) due to HCl-mediated chlorination . Resolution strategies:

- Parameter optimization : Adjust temperature, solvent (e.g., EtOH vs. TFE), and acid concentration.

- Analytical validation : Use LC-MS to distinguish between regioisomers and C-NMR to confirm substitution patterns .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

Graph set analysis (Etter’s formalism) reveals C=OH–N and C–ClH–O interactions, stabilizing layered structures. SHELXL refines hydrogen-bond geometries (e.g., DA distances < 3.0 Å, angles > 120°) . For example, in ethyl 6-chloro-2-methylquinoline-3-carboxylate, N–HO bonds link molecules into dimers, influencing solubility and melting points .

Q. How is this compound applied in synthesizing bioactive molecules?

- Tetrazole derivatives : A Ugi-azide four-component reaction with TMSN and amines under microwave irradiation (120°C, 40 min) yields 1,5-disubstituted tetrazoles, potential kinase inhibitors .

- Quinoline hybrids : Cycloisomerization with AgSbF in DMSO (110°C, 4.5 h) generates pyrroloquinoline scaffolds with anticancer activity .

Methodological Considerations

Q. What precautions are critical during synthesis?

- Chloro handling : Use inert atmospheres (N) to prevent hydrolysis of the chloro substituent.

- Purification : Employ silica gel chromatography (EtOAc/hexane) or recrystallization (DMF/acetic acid) to isolate polar byproducts .

- Safety : Follow protocols for handling corrosive reagents (e.g., acetic acid, HCl) and use PPE (gloves, goggles) .

Q. How to optimize reaction yields in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.